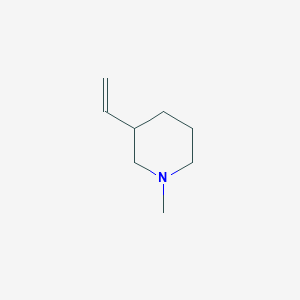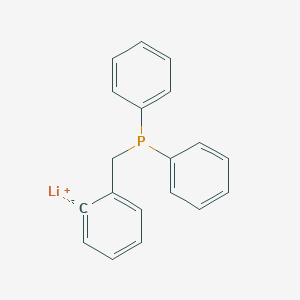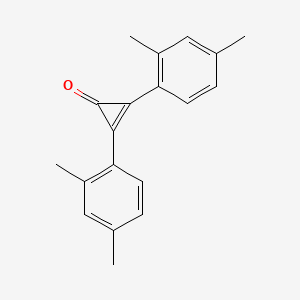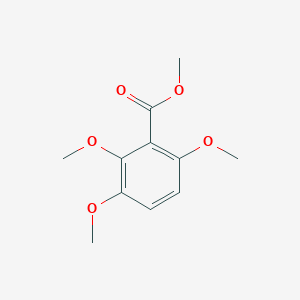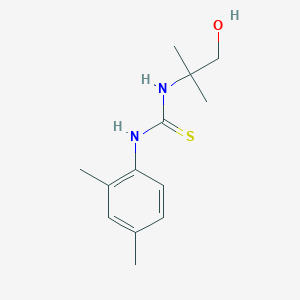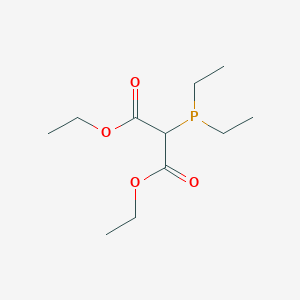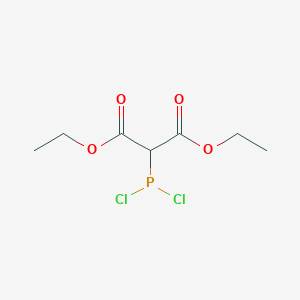
Diethyl (dichlorophosphanyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (dichlorophosphanyl)propanedioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dichlorophosphanyl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (dichlorophosphanyl)propanedioate typically involves the reaction of diethyl propanedioate with a phosphorus-containing reagent. One common method is the reaction of diethyl propanedioate with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds under controlled conditions, typically at low temperatures, to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (dichlorophosphanyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The dichlorophosphanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized phosphorus species.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various substituted phosphanyl derivatives.
Oxidation Reactions: Phosphine oxides and related compounds.
Reduction Reactions: Phosphine derivatives.
Aplicaciones Científicas De Investigación
Diethyl (dichlorophosphanyl)propanedioate has several applications in scientific research:
Biology: The compound is studied for its potential use in the development of phosphorus-based drugs and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of diethyl (dichlorophosphanyl)propanedioate involves the interaction of the dichlorophosphanyl group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of covalent bonds with target molecules, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A related compound with similar structural features but without the dichlorophosphanyl group.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester functionality.
Malonic acid: The parent compound from which diethyl malonate and its derivatives are synthesized.
Uniqueness
Diethyl (dichlorophosphanyl)propanedioate is unique due to the presence of the dichlorophosphanyl group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other malonate derivatives and makes it valuable for specific synthetic and research purposes.
Propiedades
Número CAS |
58871-28-6 |
|---|---|
Fórmula molecular |
C7H11Cl2O4P |
Peso molecular |
261.04 g/mol |
Nombre IUPAC |
diethyl 2-dichlorophosphanylpropanedioate |
InChI |
InChI=1S/C7H11Cl2O4P/c1-3-12-6(10)5(14(8)9)7(11)13-4-2/h5H,3-4H2,1-2H3 |
Clave InChI |
JCPICDZOAXVFDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)P(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


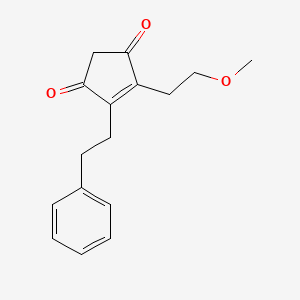
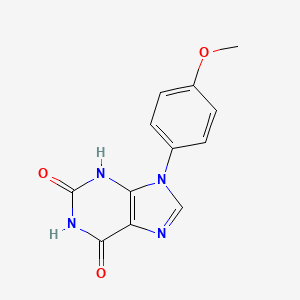
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14620550.png)
